![molecular formula C20H22N2O3 B3161649 Ethyl 1-cyclohexyl-2-(furan-3-YL)-1H-benzo[D]imidazole-5-carboxylate CAS No. 871930-30-2](/img/structure/B3161649.png)

Ethyl 1-cyclohexyl-2-(furan-3-YL)-1H-benzo[D]imidazole-5-carboxylate

Vue d'ensemble

Description

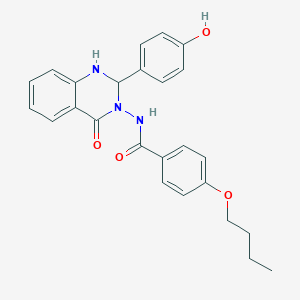

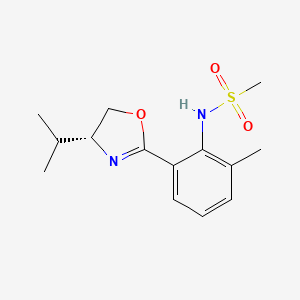

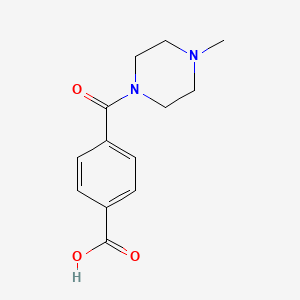

The compound “Ethyl 1-cyclohexyl-2-(furan-3-YL)-1H-benzo[D]imidazole-5-carboxylate” is a complex organic molecule that contains several functional groups and structural features, including a cyclohexyl group, a furan ring, a benzoimidazole ring, and an ethyl carboxylate group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzoimidazole ring system is planar, while the cyclohexyl group is not. The furan ring is aromatic and planar .Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the benzoimidazole ring could potentially undergo electrophilic substitution reactions, while the furan ring could undergo reactions typical of aromatic systems .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar functional groups, the size and shape of the molecule, and the presence of aromatic systems would all influence its properties .Applications De Recherche Scientifique

Conversion to CNS Drugs

Benzimidazoles and related compounds have been explored for their potential conversion into more potent drugs acting on the Central Nervous System (CNS). A study elaborates on the synthesis routes and CNS properties of benzimidazoles, suggesting their modification could lead to potent CNS drugs. The furan ring, a feature in the compound of interest, is highlighted for its ability to penetrate the CNS effectively, potentially treating neurological disorders (S. Saganuwan, 2020).

Inhibitors of Cytochrome P450 Isoforms

Research on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes, while not directly mentioning the specific compound, indicates the importance of furan derivatives in the modulation of drug metabolism. This work underscores the role of furan-containing compounds in potentially influencing drug-drug interactions through CYP enzyme inhibition (S. C. Khojasteh et al., 2011).

Reactions with Nucleophiles

A review on arylmethylidenefuranones and their reactions with C- and N-nucleophiles discusses the versatile chemistry of furan derivatives. It demonstrates how these compounds can react with various nucleophiles to yield a wide range of cyclic and heterocyclic compounds, pointing towards their utility in synthesizing complex molecules with potential biological activities (I. Kamneva et al., 2018).

Antioxidant Capacity Assays

Furan derivatives are also examined in the context of antioxidant capacity assays. A review on ABTS/PP decolorization assays details how furan rings can participate in reactions indicative of antioxidant capacity, suggesting their potential use in evaluating the antioxidant properties of new chemical entities (I. Ilyasov et al., 2020).

Conversion to Polymers and Fuels

Research on the conversion of plant biomass to furan derivatives highlights the significance of furan compounds in sustainable chemistry. Furan derivatives, such as those related to the compound of interest, are viewed as promising feedstocks for the production of new generation polymers, functional materials, and fuels, emphasizing their role in green chemistry and sustainability (V. M. Chernyshev et al., 2017).

Orientations Futures

Propriétés

IUPAC Name |

ethyl 1-cyclohexyl-2-(furan-3-yl)benzimidazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-2-25-20(23)14-8-9-18-17(12-14)21-19(15-10-11-24-13-15)22(18)16-6-4-3-5-7-16/h8-13,16H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBQVILRTYDNML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N(C(=N2)C3=COC=C3)C4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5H-indeno[1,2-b]pyridin-5-yl)acetamide](/img/structure/B3161628.png)

![2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide](/img/structure/B3161663.png)